molecular formula C24H27N3O4S B2584445 N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide CAS No. 878058-58-3

N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

Cat. No.: B2584445
CAS No.: 878058-58-3
M. Wt: 453.56
InChI Key: PJTVPNZADDMOFV-UHFFFAOYSA-N
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Description

N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a synthetic indole derivative offered for research and development purposes. This compound belongs to a class of indole-sulfonyl-acetamide derivatives, which are of significant interest in medicinal chemistry due to the versatile biological potential of the indole scaffold . Indole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making them a privileged structure in drug discovery . The molecular structure of this reagent features a complex arrangement with potential hydrogen bond acceptors and donors, suggesting its utility as a key intermediate or a potential pharmacophore in the design of enzyme inhibitors or receptor modulators. Researchers can employ this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules aimed at exploring new therapeutic possibilities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-25(19-10-4-2-5-11-19)24(29)18-32(30,31)22-16-27(21-13-7-6-12-20(21)22)17-23(28)26-14-8-3-9-15-26/h2,4-7,10-13,16H,3,8-9,14-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTVPNZADDMOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}thio)acetamide Thioether linkage, 4-fluorobenzyl group Replaces sulfonyl (-SO₂-) with thio (-S-); N-fluorobenzyl vs. N-methyl-N-phenyl
2-(1-Methyl-1H-indol-3-yl)-2-oxo-N-phenethyl-acetamide Methyl-substituted indole, phenethyl group Lacks sulfonyl and piperidine groups
2-(1-Cyclopent-2-enyl-1H-indol-3-yl)-N-(2-(1H-indol-3-yl)ethyl)-2-oxoacetamide Cyclopentenyl-indole, bis-indole linkage Oxoacetamide without sulfonyl or piperidine
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Methoxynaphthalene-propanamide, tryptamine backbone Naproxen-derived propanamide; no sulfonyl/piperidine

Key Observations :

  • Sulfonyl vs.
  • Piperidine vs. Alternative Side Chains: Piperidine in the target compound may enhance lipophilicity and CNS penetration compared to non-cyclic amines in .
  • N-Methyl-N-Phenylacetamide : This moiety likely improves solubility and steric bulk relative to simpler acetamides (e.g., ).
Pharmacological and Physicochemical Properties
Property Target Compound N-(4-Fluorobenzyl)-thioacetamide 2-(1-Methylindole)-acetamide
Molecular Weight ~507.52 (estimated from ) ~454.52 (calculated) 312.38 (CAS data)
Lipophilicity (LogP) Higher (piperidine, sulfonyl) Moderate (thioether, fluorobenzyl) Lower (methylindole, phenethyl)
Biological Target Potential cannabinoid/GPCR modulation Unreported, but thioethers often target enzymes Unreported, possibly NSAID-related

Activity Insights :

  • The piperidine and sulfonyl groups in the target compound suggest affinity for receptors requiring bulky, electronegative motifs (e.g., cannabinoid receptors as in ).
  • Thioether-containing analogs () may exhibit different pharmacokinetic profiles due to reduced oxidative stability compared to sulfonamides.
Spectroscopic and Analytical Comparisons
  • Spectroscopy : The target compound’s sulfonyl group would produce distinct IR stretches (~1350–1160 cm⁻¹ for S=O) and deshielded ¹H-NMR signals for adjacent protons, as seen in indole-sulfonyl derivatives .
  • Mass Spectrometry : A molecular ion peak at m/z ~508 (M+H⁺) is expected, similar to the trifluoromethyl analog in .

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